N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Guide to its Mechanism of Action in Pancreatic Carcinogenesis
N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Guide to its Mechanism of Action in Pancreatic Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical research to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster. This model recapitulates many of the histological and molecular features of human PDAC. Understanding the mechanism of action of BOP is crucial for elucidating the etiology of pancreatic cancer and for the development of novel preventative and therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of BOP-induced pancreatic carcinogenesis, including its metabolic activation, DNA damage induction, and impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.
Metabolic Activation of N-Nitrosobis(2-oxopropyl)amine
The carcinogenicity of BOP is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The primary site of BOP metabolism is the liver, although the pancreas also possesses metabolic capacity, albeit at a lower rate.[1][2]
The metabolic pathway involves the reduction of one or both of the oxopropyl side chains. The initial and major metabolite is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[1][2][3][4] Further reduction can lead to the formation of N-nitrosobis(2-hydroxypropyl)amine (BHP).[3][4]
Metabolic conversion of BOP to HPOP is catalyzed by both microsomal and cytosolic enzymes.[1][2] The microsomal pathway is dependent on reduced nicotinamide adenine dinucleotide (NADH), while the cytosolic pathway can utilize either NADH or reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]
Metabolic Pathway of BOP
Caption: Metabolic activation pathway of N-Nitrosobis(2-oxopropyl)amine (BOP).
Induction of DNA Damage and Mutagenesis
The reactive metabolites of BOP are electrophilic and can form covalent adducts with cellular macromolecules, most importantly DNA. The formation of DNA adducts is a critical initiating event in BOP-induced carcinogenesis. Two of the most prevalent DNA adducts identified are N⁷-methylguanine and O⁶-methylguanine.[5] The formation of O⁶-methylguanine is particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.
BOP has been demonstrated to be a more potent mutagen than its metabolite HPOP.[6][7] This suggests that BOP may also be activated to mutagenic metabolites through pathways independent of its reduction to HPOP.[6][7]
Alterations in Cellular Signaling Pathways
BOP-induced carcinogenesis is characterized by the deregulation of key cellular signaling pathways that control cell proliferation, survival, and differentiation. A hallmark of BOP-induced pancreatic tumors in hamsters is the high frequency of activating mutations in the Kras oncogene.[5] These mutations are found in early pre-neoplastic lesions, indicating that they are an early event in the carcinogenic process.[5]
Signaling Cascade in BOP-Induced Pancreatic Carcinogenesis
Caption: Signaling cascade in BOP-induced pancreatic carcinogenesis.
Histopathological Progression of BOP-Induced Pancreatic Neoplasia
The administration of BOP to Syrian hamsters leads to a well-defined histopathological progression of pancreatic lesions that closely mirrors the development of human PDAC. The earliest changes involve the necrosis and degeneration of acinar cells, followed by the hyperplasia of the ductal epithelium.[5] These hyperplastic lesions can then progress to papillary structures and ultimately to invasive adenocarcinoma.[5] Immunohistochemical studies have shown that BOP-induced neoplasms arise from the ductal epithelium.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and carcinogenicity of BOP.
Table 1: Metabolic Rates of BOP in Hamster Tissues
| Tissue | Enzyme Fraction | Cofactor | Metabolic Rate (nmol HPOP/min/mg protein) |
| Liver | Microsomes | NADH | 9.1 |
| Liver | Cytosol | NADPH | 2.3 |
| Pancreas | Cytosol | NADPH | 0.35 |
| Data extracted from Kokkinakis et al., Cancer Research, 1983.[1][2] |
Table 2: Carcinogenicity of BOP in Syrian Hamsters
| BOP Dose | Route of Administration | Tumor Incidence (%) | Tumor Type | Reference |
| Chronic weekly s.c. injections | Subcutaneous | High | Pancreatic ductal adenocarcinoma, lung, liver, gallbladder, kidney tumors | Pour et al., 1974 |
| Chronic in drinking water | Oral | High | Intrahepatic and extrahepatic bile duct neoplasms, few pancreatic tumors | Pour et al., 1975 |
| This table presents a qualitative summary based on the provided search results. Specific quantitative incidence rates would require sourcing the original publications. |
Detailed Experimental Protocols
In Vitro Metabolism of BOP by Liver and Pancreas Fractions
Objective: To determine the rate of BOP metabolism to HPOP by microsomal and cytosolic fractions of hamster liver and pancreas.
Materials:
-
Syrian golden hamsters
-
N-Nitrosobis(2-oxopropyl)amine (BOP)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
Reduced nicotinamide adenine dinucleotide phosphate (NADPH)
-
Buffer solutions (e.g., Tris-HCl, pH 7.4)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Tissue Homogenization: Euthanize hamsters and perfuse the liver and pancreas with ice-cold buffer. Homogenize the tissues in buffer.
-
Subcellular Fractionation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the microsomes. The supernatant from this step is the cytosolic fraction.
-
Incubation: Incubate a defined amount of microsomal or cytosolic protein with BOP in the presence of either NADH or NADPH at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of HPOP using HPLC with a suitable column and mobile phase.
-
Quantification: Quantify the amount of HPOP produced by comparing the peak area to a standard curve. Calculate the metabolic rate as nmol of HPOP formed per minute per mg of protein.
Induction of Pancreatic Cancer in Syrian Hamsters with BOP
Objective: To induce pancreatic ductal adenocarcinoma in Syrian hamsters for histopathological and molecular analysis.
Materials:
-
Syrian golden hamsters
-
N-Nitrosobis(2-oxopropyl)amine (BOP)
-
Sterile saline or other suitable vehicle
-
Animal housing and care facilities
Protocol:
-
Animal Acclimation: Acclimate hamsters to the housing conditions for at least one week before the start of the experiment.
-
BOP Administration: Prepare a solution of BOP in a sterile vehicle. Administer BOP to the hamsters via subcutaneous injection. A typical dosing regimen is a weekly injection for a specified number of weeks. The dose and duration will depend on the experimental design.
-
Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, and lethargy.
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Termination and Tissue Collection: At the end of the study period or when animals become moribund, euthanize the hamsters. Perform a complete necropsy and collect the pancreas and other organs of interest.
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Histopathological Analysis: Fix the pancreas in formalin and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for histopathological evaluation of pre-neoplastic and neoplastic lesions.
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Molecular Analysis: Snap-freeze portions of the pancreas in liquid nitrogen for subsequent molecular analyses, such as DNA extraction for mutation analysis (e.g., Kras) or RNA extraction for gene expression studies.
Experimental Workflow for Studying BOP-Induced Carcinogenesis
Caption: A generalized experimental workflow for studying BOP-induced carcinogenesis.
Conclusion
N-Nitrosobis(2-oxopropyl)amine is an invaluable tool for studying pancreatic carcinogenesis. Its mechanism of action involves metabolic activation to DNA-damaging agents, leading to mutations in key oncogenes such as Kras and the subsequent deregulation of cellular signaling pathways. The resulting histopathological progression in animal models closely mimics human PDAC. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to combat this devastating disease. This guide provides a comprehensive overview of the current knowledge and methodologies to support these efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The metabolism of N-nitrosobis(2-oxopropyl)amine by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 6. Activation of N-nitrosobis(2-oxopropyl)amine and N-nitroso(2-hydroxypropyl)-(2-oxopropyl)amine to mutagens for V79 cells by isolated hamster and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
